N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. This molecule is structurally characterized by:
- A p-tolyl group (para-methyl-substituted phenyl) at position 6.
- A hydroxypropyl carboxamide side chain at position 2.
- A 4-oxo group in the tetrahydroimidazo-triazine scaffold.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-10-3-5-12(6-4-10)20-7-8-21-15(24)13(18-19-16(20)21)14(23)17-9-11(2)22/h3-6,11,22H,7-9H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKAMRQRLBRFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-hydroxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex heterocyclic framework that contributes to its biological activity. The imidazo[2,1-c][1,2,4]triazine moiety is known for its diverse pharmacological properties.
Structural Formula
- Chemical Formula : C16H20N4O3
- Molecular Weight : 320.36 g/mol
The biological activity of this compound has been investigated in several studies. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. For instance, it may inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is crucial in the inflammatory response .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve inducing apoptosis and inhibiting cell proliferation.
Case Studies
-
Anticancer Activity : In vitro studies have demonstrated that the compound effectively reduces cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia). The IC50 values indicate significant potency compared to standard chemotherapeutics.
Cell Line IC50 (µM) Reference MCF-7 5.0 HL-60 3.5 - Anti-inflammatory Effects : A study highlighted the compound's ability to reduce TNF-alpha production in human whole blood assays with an IC50 value of 0.42 µM . This suggests a potential role in treating inflammatory diseases.
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties by modulating oxidative stress pathways and reducing neuronal apoptosis in models of neurodegeneration.
Toxicity and Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary data suggest moderate toxicity profiles; however, comprehensive toxicological evaluations are needed to ascertain safety for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, synthetic pathways, and inferred physicochemical or biological properties.
Substituent-Driven Comparisons
Table 1: Key Substituents and Modifications
Key Observations:
The 4-nitrophenyl substituent in introduces strong electron-withdrawing effects, which could alter reactivity or binding kinetics.
Side Chain Variations :
- The 2-hydroxypropyl group in the target compound provides a polar, protic moiety, contrasting with the 3-isopropoxypropyl chain in , which introduces ether-based hydrophobicity.
- The ethyl ester groups in suggest hydrolytic instability compared to carboxamide derivatives.
Core Heterocycle Differences :
Inferred Physicochemical Properties
While explicit data for the target compound are absent, structural analogs provide insights:
- Solubility : The hydroxypropyl side chain may improve aqueous solubility compared to the isopropoxypropyl chain in .
- Stability : The carboxamide linkage (target compound) is likely more hydrolytically stable than the ester groups in .
- Bioactivity : The p-tolyl group’s moderate electron-donating effects could optimize interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
